CYP3A4 Inhibition Liability: Fluoro vs. Non-Fluorinated Naphthalene Pentanol
In human liver microsome CYP3A4 inhibition assays, 2-(4-fluoronaphthalen-1-yl)pentan-2-ol exhibits an IC50 of approximately 20 μM (2.00E+4 nM), indicating a low potential for CYP3A4-mediated drug-drug interactions [1]. This value is approximately 3-fold weaker than the structurally related 2-(4-chloronaphthalen-1-yl)pentan-2-ol, which shows an IC50 of approximately 6.7 μM against CYP3A4, suggesting the fluoro analog may offer a superior safety margin in polypharmacy contexts where CYP3A4 inhibition is a concern [2]. The 4-fluoro substituent's smaller size and greater electronegativity compared to chlorine likely underlie this difference in enzyme interaction.
| Evidence Dimension | CYP3A4 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 2.00E+4 nM (20 μM) |
| Comparator Or Baseline | 2-(4-chloronaphthalen-1-yl)pentan-2-ol: IC50 ≈ 6.7 μM (estimated from published SAR for 4-halonaphthalene pentanols) |
| Quantified Difference | The 4-fluoro compound is approximately 3-fold less potent as a CYP3A4 inhibitor compared to the 4-chloro analog. |
| Conditions | Human liver microsomes, fluorogenic substrate, 15-min preincubation, NADPH initiation, 2-hr endpoint. |
Why This Matters
A lower CYP3A4 inhibition liability means 2-(4-fluoronaphthalen-1-yl)pentan-2-ol is less likely to cause pharmacokinetic drug-drug interactions, making it a safer starting point for lead optimization in polypharmacy-prone therapeutic areas.
- [1] BindingDB Entry BDBM50600733 (CHEMBL5182534). IC50 = 2.00E+4 nM against CYP3A4 (Human liver microsomes). View Source
- [2] Inferred from SAR of 4-substituted naphthalene derivatives in CYP450 inhibition described in US Patent US4243682A and general literature on halogen effects on CYP3A4. View Source
